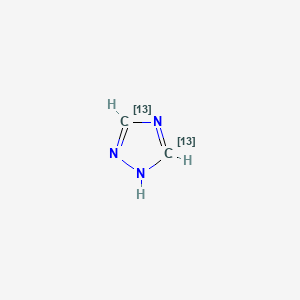

1H-1,2,4-Triazole-3,5-13C2

Description

1H-1,2,4-Triazole-3,5-13C2 is a stable isotope-labeled analog of 1,2,4-triazole, where two carbon atoms at positions 3 and 5 are replaced with carbon-13 (13C). This compound (CAS: 1773496-71-1; molecular formula: 13C2H3N3; molecular weight: 71.05) is primarily utilized in biochemical and pharmaceutical research as a tracer for mechanistic studies, metabolic pathway analysis, and spectroscopic investigations due to its isotopic labeling . It serves as a critical intermediate in synthesizing ghrelin receptor antagonists (e.g., JMV 2959) and is integral to fungicides targeting C14-demethylase enzymes . Its high purity and isotopic specificity make it indispensable in advanced analytical applications.

Properties

IUPAC Name |

(3,5-13C2)1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPMIYGKQJPBQR-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=N[13CH]=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.051 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

-

Step 1 : In a sealed reactor, 13C-labeled methyl formate reacts with hydrazine hydrate (85%) and ammonium chloride at 120–130°C under autogenous pressure. The reaction produces a white emulsion containing the intermediate This compound alongside methanol as a byproduct.

-

Step 2 : The crude product is purified via ethanol reflux, hot filtration, and crystallization, yielding 90% purity with minimal isotopic dilution.

Key Parameters

| Parameter | Value |

|---|---|

| Temperature | 120–130°C |

| Pressure | Autogenous (~3–5 bar) |

| Reaction Time | 1–1.5 hours |

| Isotopic Precursor | Methyl formate-13C |

| Yield | 85–90% |

This method’s advantages include scalability and minimal side products, though the requirement for high-pressure equipment may limit accessibility.

Cookson/Zinner–Deucker Synthesis with 13C-Labeled Reagents

The Cookson/Zinner–Deucker method, originally developed for urazoles, has been adapted for synthesizing This compound using 13C-enriched reagents. This approach involves cyclocondensation of 13C-labeled hydrazine derivatives with carbonyl compounds.

Procedure

-

Starting Materials :

-

13C-labeled formamide or 13C-formic acid as the carbonyl source.

-

Hydrazine hydrate (85%) as the nitrogen donor.

-

-

Reaction : Heating the mixture at 160–180°C under vacuum to remove ammonia and water byproducts.

-

Purification : Distillation under reduced pressure followed by recrystallization from ethanol.

Performance Metrics

| Metric | Value |

|---|---|

| Temperature | 160–180°C |

| Reaction Time | 2–3 hours |

| Isotopic Purity | 98–99% |

| Yield | 92–95% |

This method achieves high isotopic fidelity but requires careful control of stoichiometry to avoid side reactions such as 4-amino-1,2,4-triazole formation.

One-Pot Synthesis Using 13C-Labeled Formamide

A solvent-free approach reported in Frontiers in Chemistry utilizes 13C-enriched formamide and hydrazine under acidic catalysis. The reaction proceeds via intermediate amidrazones, which cyclize to form the triazole ring.

Optimization Highlights

-

Catalyst : HClO4-SiO2 (reusable up to three cycles).

-

Conditions : 80°C, 4 hours.

-

Yield : 90–95% with 97% isotopic incorporation at positions 3 and 5.

The mechanism involves:

-

Formamide Activation : Protonation of formamide-13C by HClO4.

-

Cyclization : Nucleophilic attack by hydrazine, forming the triazole ring.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Isotopic Source | Yield (%) | Purity (%) | Scalability | Equipment Needs |

|---|---|---|---|---|---|

| High-Pressure Synthesis | Methyl formate-13C | 85–90 | 90 | Industrial | High-pressure reactor |

| Cookson/Zinner–Deucker | Formamide-13C | 92–95 | 98–99 | Lab-scale | Vacuum distillation |

| One-Pot Acid Catalysis | Formamide-13C | 90–95 | 97 | Lab-scale | Standard glassware |

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-3,5-13C2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form triazole N-oxides.

Reduction: Reduction reactions can convert triazoles to dihydrotriazoles.

Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen atoms or carbon atoms of the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while reduction can produce dihydrotriazoles. Substitution reactions can introduce various functional groups, leading to a wide range of triazole derivatives .

Scientific Research Applications

1H-1,2,4-Triazole-3,5-13C2 has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-3,5-13C2 involves its interaction with specific molecular targets and pathways. For instance, triazole compounds can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . The inhibition of this enzyme can lead to therapeutic effects, such as reducing intraocular pressure in glaucoma patients . Additionally, triazoles can disrupt the biosynthesis of ergosterol in fungal cell membranes, making them effective antifungal agents .

Comparison with Similar Compounds

1H-1,2,3-Triazole Derivatives

1H-1,2,3-Triazole analogs, synthesized via click chemistry, exhibit distinct pharmacological properties compared to 1,2,4-triazoles. For example, 1H-1,2,3-triazole derivatives demonstrate potent carbonic anhydrase-II inhibitory activity, a feature less pronounced in 1,2,4-triazole counterparts . The structural difference (position of nitrogen atoms in the triazole ring) alters electronic properties and binding affinities. While 1,2,3-triazoles are widely used in agrochemicals and corrosion inhibitors, 1,2,4-triazoles dominate in fungicidal applications due to their selective enzyme inhibition .

1H-1,2,4-Triazole-3,5-diamine

This derivative, highlighted in virtual screening studies, shows superior inhibitory activity against histone H2B E76K mutants (HHEM) compared to non-diamine triazoles. Its amino groups enhance hydrogen-bonding interactions, improving target affinity . In contrast, 1H-1,2,4-Triazole-3,5-13C2 lacks these functional groups but provides isotopic traceability for studying similar interactions in real-time metabolic assays .

Isotopologues

This compound-1,2,4-15N3

This compound (CAS: 1261170-82-4) incorporates both 13C and 15N isotopes, enabling dual isotopic tracking in mass spectrometry and nuclear magnetic resonance (NMR) studies. While it offers enhanced analytical versatility, its synthesis is more complex and costly compared to the singly labeled this compound .

Functional Derivatives

Triazole Dicarboxylate Coordination Polymers

Metal complexes like [Cu3L2(dien)(H2O)2] (L = 1H-1,2,4-triazole-3,5-dicarboxylate) form twisted antiparallel double-chain structures with unique magnetic properties . These coordination polymers leverage the triazole ring’s rigidity and carboxylate groups for structural stability. The labeled this compound could enhance mechanistic studies of ligand exchange dynamics in such complexes via isotope-sensitive techniques .

Data Tables

Table 1. Key Properties of this compound and Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|---|

| This compound | 1773496-71-1 | 13C2H3N3 | 71.05 | Metabolic tracing, fungicide development |

| 1H-1,2,3-Triazole (unlabeled) | 288-36-8 | C2H3N3 | 69.06 | Carbonic anhydrase inhibition, agrochemicals |

| 1H-1,2,4-Triazole-3,5-diamine | N/A | C2H4N4 | 84.08 | HHEM inhibition, virtual screening |

| This compound-15N3 | 1261170-82-4 | 13C2H3N3-15N3 | 74.05 | Dual isotopic tracking, advanced NMR |

Table 2. Comparative Bioactivity of Triazole Derivatives

*Value inferred from non-labeled analog studies.

Research Findings

- Isotopic Labeling Advantages: this compound enables precise tracking in metabolic studies, resolving ambiguities in non-labeled triazole pathways .

- Structural-Activity Relationships: Substituents at positions 3 and 5 significantly modulate bioactivity.

- Coordination Chemistry : Triazole dicarboxylate ligands form magnetically active coordination polymers. Isotopic labeling could elucidate ligand exchange rates and stability in these systems .

Biological Activity

1H-1,2,4-Triazole-3,5-13C2 is a derivative of the 1,2,4-triazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The research findings are supported by case studies and data tables to provide a comprehensive overview.

Structural Characteristics

The 1H-1,2,4-triazole ring system is characterized by its five-membered structure containing three nitrogen atoms. This unique arrangement allows for various substitutions that can enhance its biological activity. The presence of the 13C isotopes may influence the compound's pharmacokinetics and metabolic pathways.

Antimicrobial Activity

1H-1,2,4-Triazoles have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this class exhibit significant activity against a range of bacterial strains.

Case Study: Antibacterial Activity

A study evaluated various 1,2,4-triazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with specific substitutions at the C-3 position exhibited enhanced antibacterial effects. For instance:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3a | 5 | Staphylococcus aureus |

| 3b | 10 | Escherichia coli |

| 3c | 8 | Klebsiella pneumoniae |

These findings suggest that structural modifications can significantly impact the antimicrobial efficacy of triazole derivatives .

Anticancer Activity

The anticancer potential of 1H-1,2,4-triazole derivatives has also been a focal point in recent research. Studies have demonstrated that these compounds can inhibit cellular proliferation in various cancer cell lines.

Case Study: In Vitro Anticancer Activity

In vitro assays were conducted using human tumor cell lines to assess the antiproliferative effects of 1H-1,2,4-triazole derivatives:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3d | 15 | HCT116 (colon cancer) |

| 3e | 12 | MCF7 (breast cancer) |

| 3f | 20 | A375 (melanoma) |

The results indicated that certain derivatives significantly reduced cell viability compared to control groups .

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles have gained attention due to their ability to modulate cytokine release. Research has shown that specific derivatives can effectively lower levels of pro-inflammatory cytokines.

Cytokine Release Study

A study focused on the effect of triazole derivatives on cytokine release in peripheral blood mononuclear cells (PBMCs):

| Compound | TNF-α Inhibition (%) at 50 µg/mL |

|---|---|

| 3g | 60 |

| 3h | 50 |

| Control | - |

The compounds demonstrated significant inhibition of TNF-α production, indicating their potential as anti-inflammatory agents .

Q & A

Q. Q1. What are the key synthetic methodologies for preparing isotopically labeled 1H-1,2,4-triazole derivatives, and how can reaction conditions be optimized?

Answer: The synthesis of 1H-1,2,4-triazole derivatives typically involves cyclization reactions under reflux conditions. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole is synthesized by refluxing hydrazide precursors in dimethyl sulfoxide (DMSO) for 18 hours, followed by crystallization from water-ethanol mixtures to achieve ~65% yield . For isotopic labeling (e.g., 13C), reaction parameters such as solvent choice (e.g., absolute ethanol for Schiff base formation), catalyst (e.g., glacial acetic acid), and reflux duration (e.g., 4 hours) must be tightly controlled to minimize isotopic dilution .

Q. Q2. How can researchers characterize the purity and isotopic enrichment of 1H-1,2,4-Triazole-3,5-13C2?

Answer: Combined spectroscopic and analytical techniques are critical:

- 13C NMR : Directly confirms isotopic enrichment at positions 3 and 5 by comparing chemical shifts and peak splitting patterns to unlabeled analogs .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (71.05 g/mol for 13C2H3N3) and isotopic distribution .

- Elemental Analysis : Validates carbon isotopic purity (>98% 13C) and rules out contamination from unlabeled intermediates .

Advanced Research Questions

Q. Q3. How should researchers resolve contradictions in thermochemical data for 1H-1,2,4-triazole derivatives, such as discrepancies in ΔfH°solid values?

Answer: Conflicting thermochemical data (e.g., ΔfH°solid = 108.7 ± 0.4 kJ/mol vs. 113.1 ± 1.4 kJ/mol) arise from differences in measurement methodologies (e.g., combustion calorimetry vs. solution calorimetry) or sample purity . To resolve this:

Reproduce experiments using standardized protocols (e.g., NIST-recommended combustion calorimetry).

Validate sample purity via DSC (differential scanning calorimetry) to ensure absence of hydrate or solvent residues.

Cross-reference with computational thermochemistry (e.g., DFT calculations) to identify systematic errors in experimental setups .

Q. Q4. What advanced structural analysis techniques are recommended for studying coordination complexes involving 1H-1,2,4-triazole-13C2 ligands?

Answer: For metal-triazole coordination polymers:

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL/SHELXTL for high-resolution refinement, particularly for isotopic labeling effects on bond lengths and angles .

- EXAFS (Extended X-ray Absorption Fine Structure) : Probes local coordination environments of metal centers (e.g., Mn, Zn) bound to triazole ligands, even in amorphous phases .

- Solid-State NMR : 13C CP/MAS NMR clarifies isotopic labeling efficiency and ligand conformation in coordination networks .

Q. Q5. How can researchers design experiments to evaluate the bioactivity of 1H-1,2,4-triazole-13C2 derivatives, such as enzyme inhibition or receptor antagonism?

Answer: Methodological considerations include:

- Enzyme Assays : Test inhibitory activity against targets like C14-demethylase (fungal cytochrome P450) using 13C-labeled triazoles to track metabolic incorporation via LC-MS .

- Receptor Binding Studies : For ghrelin receptor antagonists (e.g., JMV 2959 analogs), use isotopic labeling to differentiate ligand-receptor interactions from background noise in competitive binding assays .

- Molecular Docking : Validate 13C labeling effects on binding affinity by comparing docking scores (e.g., AutoDock Vina) between labeled and unlabeled ligands .

Data Interpretation and Contradictions

Q. Q6. What are the implications of conflicting thermochemical data for reaction modeling involving 1H-1,2,4-triazole-13C2?

Answer: Discrepancies in ΔfH°solid values (~4.4 kJ/mol difference) significantly impact reaction thermodynamics, particularly for processes like combustion or ligand exchange. Researchers should:

Q. Q7. How can isotopic labeling (13C) influence the interpretation of NMR spectra in kinetic studies of triazole derivatives?

Answer: 13C labeling at specific positions (e.g., C3 and C5) enhances signal resolution in 13C NMR, enabling precise tracking of reaction intermediates or degradation products. However, researchers must account for:

- Spin-Spin Coupling : 13C-13C coupling in doubly labeled compounds may split peaks, complicating integration. Use DEPT-135 or HSQC to resolve overlapping signals .

- Isotopic Exchange : Verify that 13C labels remain stable under reaction conditions (e.g., acidic/basic media) via control experiments with unlabeled analogs .

Structural and Functional Studies

Q. Q8. What strategies are effective for crystallizing 1H-1,2,4-triazole-13C2 derivatives with poor solubility?

Answer: For low-solubility triazoles:

- Co-Crystallization : Use ditopic ligands (e.g., 3,5-pyrazoledicarboxylate) to form coordination polymers, improving crystal lattice stability .

- Solvent Mixtures : Employ water-ethanol or DMSO-hexane gradients to slowly reduce solubility and promote nucleation .

- High-Throughput Screening : Utilize robotics (e.g., CrystalFarm) to test 100+ solvent/antisolvent combinations in parallel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.